Stichodactyla helianthus Neurotoxin (ShK)

Overview

Description

Stichodactyla helianthus Neurotoxin (ShK) is a 35-residue basic peptide derived from the sea anemone Stichodactyla helianthus . This neurotoxin is known for its ability to block various potassium channels, making it a significant compound in the field of neuropharmacology . The sea anemone uses this potent neurotoxin for defense against predators, such as the spiny lobster .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Stichodactyla helianthus Neurotoxin involves the solid-phase peptide synthesis (SPPS) method . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

Resin Loading: The first amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Coupling: The next amino acid is added to the chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.

Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of Stichodactyla helianthus Neurotoxin follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and yield. The process is optimized to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Stichodactyla helianthus Neurotoxin primarily undergoes oxidation and reduction reactions due to the presence of cysteine residues that form disulfide bridges . These disulfide bridges are crucial for the stability and activity of the peptide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine can be used to oxidize the cysteine residues, forming disulfide bridges.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can be used to reduce the disulfide bridges back to free thiols.

Major Products

The major products of these reactions are the oxidized and reduced forms of the peptide, which differ in their disulfide bridge configurations .

Scientific Research Applications

Autoimmune Diseases

Research indicates that ShK and its analogs, such as ShK-186 (dalazatide), are being developed for the treatment of several autoimmune conditions:

- Psoriasis : Dalazatide has progressed to early-stage clinical trials for psoriasis, aiming to reduce inflammation and associated pain by selectively targeting autoreactive T cells .

- Lupus and Inclusion-Body Myositis : These conditions are also being explored as potential indications for ShK-based therapies due to the toxin's immunomodulatory effects .

Pain Management

While not an analgesic in the traditional sense, the reduction of inflammation through ShK's action on T lymphocytes may indirectly alleviate pain associated with inflammatory diseases .

Structural Studies

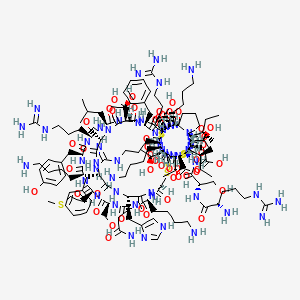

The three-dimensional structure of ShK has been elucidated using nuclear magnetic resonance (NMR) spectroscopy, revealing a core structure composed of a twisted beta-sheet configuration that is critical for its biological activity . Understanding this structure aids in designing analogs with improved efficacy and selectivity.

Functional Studies

Functional assays have demonstrated that ShK effectively inhibits Kv1.3 currents in Jurkat T lymphocytes at low concentrations, highlighting its potential as a targeted therapeutic agent . The concentration-dependent inhibition observed suggests a finely tuned mechanism that could be harnessed for clinical applications.

Comparative Analysis of Related Toxins

| Toxin Name | Source | Channel Targeted | Primary Application |

|---|---|---|---|

| ShK | Stichodactyla helianthus | Kv1.3 | Autoimmunity (e.g., psoriasis) |

| BgK | Bungarus candidus | Kv1.1 | Pain management |

| ATX II | Aconitum spp. | Na+ channels | Analgesia |

This table illustrates the diverse applications of various neurotoxins, emphasizing the unique role of ShK in targeting specific potassium channels involved in immune regulation.

Mechanism of Action

Stichodactyla helianthus Neurotoxin exerts its effects by blocking voltage-gated potassium channels, specifically Kv1.3 channels . The peptide binds to the extracellular side of the channel, preventing the flow of potassium ions. This blockage prolongs the action potential duration and affects neuronal signaling . The molecular targets include the Kv1.1 and Kv1.3 potassium channels, which are involved in regulating immune cell function .

Comparison with Similar Compounds

Biological Activity

Stichodactyla helianthus neurotoxin (ShK) is a potent peptide derived from the sea anemone Stichodactyla helianthus. This 35-residue polypeptide is known for its selective inhibition of voltage-gated potassium channels, particularly Kv1.3, which plays a significant role in various physiological processes including neuronal signaling and muscle contraction. The biological activity of ShK has garnered attention for its potential therapeutic applications, especially in autoimmune diseases and pain management.

ShK is characterized by a cysteine-rich structure stabilized by three disulfide bonds. The peptide exhibits a unique folding pattern that includes α-helical segments and a distinct N-terminal region crucial for its binding affinity to ion channels. The primary mechanism of action involves the occlusion of the Kv1.3 channel pore, preventing potassium ion flow and thereby inhibiting neuronal excitability.

Key Structural Features

- Cysteine Residues: Essential for maintaining structural integrity through disulfide bonds.

- Binding Residues: Key residues such as Lys22 and Tyr23 are critical for channel occlusion.

- Helical Segments: Contribute to the overall stability and functionality of the peptide.

Biological Activity and Assays

The biological activity of ShK has been extensively studied through various assays, highlighting its potency and specificity.

Ion Channel Blocking Assays

- Kv1.3 Inhibition: ShK exhibits high affinity for Kv1.3 with an IC50 in the picomolar range, demonstrating its effectiveness in blocking potassium currents.

- Comparative Activity: The D-enantiomer of ShK (D-ShK) shows significantly reduced activity (IC50 ~12 µM), underscoring the importance of chirality in its function .

Toxicological Studies

ShK's toxicity has been evaluated using crustacean paralytic bioassays, where it was found that specific amino acids in the N-terminal region are critical for binding to neuronal sodium channels. Substitutions at key positions lead to drastic reductions in toxicity, emphasizing the role of these residues in biological activity .

Case Studies

Several studies have explored the therapeutic potential of ShK, particularly in conditions like multiple sclerosis and other autoimmune disorders.

Case Study 1: Autoimmune Disorders

A study demonstrated that ShK effectively inhibited T-cell activation by blocking Kv1.3 channels, which are overexpressed in activated T-cells. This blockade resulted in reduced cytokine production, suggesting a potential pathway for therapeutic intervention in autoimmune diseases .

Case Study 2: Pain Management

Research indicated that ShK could modulate pain pathways by inhibiting specific ion channels involved in nociception. This property positions ShK as a candidate for developing novel analgesics with fewer side effects compared to traditional pain medications .

Comparative Analysis of ShK with Other Toxins

| Toxin | Source | Target | IC50 (μM) | Notes |

|---|---|---|---|---|

| ShK | Stichodactyla helianthus | Kv1.3 | <0.001 | Highly selective |

| D-ShK | Stichodactyla helianthus | Kv1.3 | ~12 | Much less active |

| Kaliotoxin | Scorpion | Kv channels | <0.1 | Similar mechanism |

| BgK | Bunodosoma granulifera | Kv channels | <0.5 | Shares structural similarities |

Properties

IUPAC Name |

(1R,2aS,4S,7S,10S,13S,19S,22S,25S,28S,31R,36R,39S,45R,48S,51R,54R,57R,60S,63S,66S,69S,72S,75S,78S,81S,84S,87S,90R,93S,96S,99S)-10,51,75,87-tetrakis(4-aminobutyl)-31-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-93-(3-amino-3-oxopropyl)-60,96-dibenzyl-19,28-bis[(2S)-butan-2-yl]-4,54,69-tris(3-carbamimidamidopropyl)-25-(carboxymethyl)-2a,39-bis[(1R)-1-hydroxyethyl]-22,48-bis[(1S)-1-hydroxyethyl]-7,63,81-tris(hydroxymethyl)-72-[(4-hydroxyphenyl)methyl]-84-(1H-imidazol-4-ylmethyl)-99-methyl-66-(2-methylpropyl)-78-(2-methylsulfanylethyl)-1a,3,4a,6,9,12,18,21,24,27,30,38,41,44,47,50,53,56,59,62,65,68,71,74,77,80,83,86,89,92,95,98-dotriacontaoxo-6a,7a,10a,11a,33,34-hexathia-a,2,3a,5,8,11,17,20,23,26,29,37,40,43,46,49,52,55,58,61,64,67,70,73,76,79,82,85,88,91,94,97-dotriacontazatetracyclo[55.47.4.445,90.013,17]dodecahectane-36-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C169H274N54O48S7/c1-13-84(5)126-159(264)206-111(69-125(235)236)149(254)221-131(90(11)231)163(268)219-127(85(6)14-2)164(269)223-62-33-46-122(223)158(263)200-99(41-23-27-56-172)139(244)208-113(73-225)150(255)195-103(45-32-61-188-169(182)183)140(245)212-120-80-276-275-78-118-155(260)197-101(43-30-59-186-167(178)179)135(240)193-100(42-24-28-57-173)143(248)220-130(89(10)230)162(267)215-116(134(239)189-71-124(234)217-128(87(8)228)161(266)216-121(165(270)271)81-278-277-79-119(156(261)218-126)214-153(258)112(72-224)207-133(238)96(174)38-29-58-185-166(176)177)76-273-274-77-117(211-141(246)104(51-52-123(175)233)198-145(250)107(65-91-34-17-15-18-35-91)201-132(237)86(7)191-160(265)129(88(9)229)222-157(120)262)154(259)196-98(40-22-26-55-171)137(242)205-110(68-94-70-184-82-190-94)148(253)210-114(74-226)151(256)199-105(53-63-272-12)142(247)192-97(39-21-25-54-170)136(241)203-109(67-93-47-49-95(232)50-48-93)146(251)194-102(44-31-60-187-168(180)181)138(243)202-106(64-83(3)4)144(249)209-115(75-227)152(257)204-108(147(252)213-118)66-92-36-19-16-20-37-92/h15-20,34-37,47-50,70,82-90,96-122,126-131,224-232H,13-14,21-33,38-46,51-69,71-81,170-174H2,1-12H3,(H2,175,233)(H,184,190)(H,189,239)(H,191,265)(H,192,247)(H,193,240)(H,194,251)(H,195,255)(H,196,259)(H,197,260)(H,198,250)(H,199,256)(H,200,263)(H,201,237)(H,202,243)(H,203,241)(H,204,257)(H,205,242)(H,206,264)(H,207,238)(H,208,244)(H,209,249)(H,210,253)(H,211,246)(H,212,245)(H,213,252)(H,214,258)(H,215,267)(H,216,266)(H,217,234)(H,218,261)(H,219,268)(H,220,248)(H,221,254)(H,222,262)(H,235,236)(H,270,271)(H4,176,177,185)(H4,178,179,186)(H4,180,181,187)(H4,182,183,188)/t84-,85-,86-,87+,88+,89-,90-,96-,97-,98-,99-,100+,101+,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,126-,127-,128-,129-,130-,131-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVRGDWHECZKHIP-ZAGUEAMVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC3CSSCC4C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC5=CC=CC=C5)CO)CC(C)C)CCCNC(=N)N)CC6=CC=C(C=C6)O)CCCCN)CCSC)CO)CC7=CNC=N7)CCCCN)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)C(C)O)C)CC8=CC=CC=C8)CCC(=O)N)C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)N1)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)N)C(=O)O)C(C)O)C(C)O)CCCCN)CCCNC(=N)N)CCCNC(=N)N)CO)CCCCN)C(C)CC)C(C)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]3CSSC[C@H]4C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4)CC5=CC=CC=C5)CO)CC(C)C)CCCNC(=N)N)CC6=CC=C(C=C6)O)CCCCN)CCSC)CO)CC7=CNC=N7)CCCCN)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC3=O)[C@@H](C)O)C)CC8=CC=CC=C8)CCC(=O)N)C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N1)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)N)C(=O)O)[C@@H](C)O)[C@H](C)O)CCCCN)CCCNC(=N)N)CCCNC(=N)N)CO)CCCCN)[C@@H](C)CC)[C@H](C)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C169H274N54O48S7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

4055 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172450-46-3 | |

| Record name | 172450-46-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.